molecular formula C9H22ClN B8821979 N,6-Dimethyl-2-heptanamine Hydrochloride CAS No. 63765-94-6

N,6-Dimethyl-2-heptanamine Hydrochloride

Cat. No.: B8821979
CAS No.: 63765-94-6
M. Wt: 179.73 g/mol
InChI Key: RMIIQPXKMFYFPI-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-heptanamine Hydrochloride: is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptanamine, characterized by the presence of two methyl groups attached to the nitrogen and the sixth carbon atom of the heptane chain. This compound is often used in various chemical and industrial applications due to its unique properties.

Properties

CAS No.

63765-94-6

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

methyl(6-methylheptan-2-yl)azanium;chloride

InChI

InChI=1S/C9H21N.ClH/c1-8(2)6-5-7-9(3)10-4;/h8-10H,5-7H2,1-4H3;1H

InChI Key

RMIIQPXKMFYFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)[NH2+]C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethyl-2-heptanamine Hydrochloride typically involves the alkylation of heptanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethyl-2-heptanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: N,6-Dimethyl-2-heptanamine Hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It is also used in the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are studied for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. It is also used as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-2-heptanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N,6-Dimethyl-2-heptanamine: The base form without the hydrochloride salt.

    Hexylamine, N,1,5-trimethyl-: A similar compound with different methyl group positions.

    1,5-Dimethylhexyl (methyl)amine: Another related compound with a different structure.

Uniqueness: N,6-Dimethyl-2-heptanamine Hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and industrial applications where these properties are advantageous.

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